4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester
Description
Properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 4-hydroxy-5,6-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-17-11-5-4-8-6-9(14(16)19-3)7-10(15)12(8)13(11)18-2/h4-7,15H,1-3H3 |
InChI Key |
QJIPOVWLCBIZKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C(C=C2C=C1)C(=O)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Methylation of 4-Hydroxy-5,6-dimethoxy-2-naphthoic Acid
The most direct and commonly reported preparation method involves the methylation of the corresponding 4-hydroxy-5,6-dimethoxy-2-naphthoic acid to form the methyl ester. This method typically uses:
- Reagents: Methyl iodide as the methylating agent and potassium carbonate as the base.
- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF).
- Conditions: Controlled temperature to optimize yield and minimize side reactions.
Mechanism:
The hydroxyl group on the carboxylic acid acts as a nucleophile, attacking the electrophilic methyl carbon of methyl iodide, resulting in methyl ester formation after deprotonation by the base.
| Parameter | Details |
|---|---|
| Starting material | 4-Hydroxy-5,6-dimethoxy-2-naphthoic acid |
| Methylating agent | Methyl iodide |
| Base | Potassium carbonate |
| Solvent | Acetone or DMF |
| Temperature | Mild, controlled (room temp to 60 °C) |
This method yields high-purity methyl ester suitable for further applications in medicinal and synthetic chemistry.
Multi-Step Synthetic Routes from Benzoic Acid Derivatives
Historical synthetic efforts on structurally related naphthalene derivatives, such as dimethyl sorigenin (a naphthalene lactone with methoxy and hydroxy substituents), provide insight into complex synthetic strategies involving:
- Multi-step functionalization of benzoic acid derivatives (up to 16–21 steps).
- Sequential introduction of methoxy and hydroxy groups.
- Aromatization and lactone formation to achieve the naphthalene core with desired substitution patterns.
These laborious routes confirm the complexity of regioselective substitution on the naphthalene nucleus and the importance of stepwise oxidation, methylation, and cyclization reactions.
Comparative Data Table of Preparation Methods
Research Outcomes and Analysis
The direct methylation method is the most efficient and reproducible for producing 4-hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester, providing a reliable route for research and potential pharmaceutical applications.
Aryne chemistry offers innovative synthetic possibilities for related hydroxyaryl compounds but requires further adaptation and optimization for this specific methyl ester.
Historical multi-step syntheses demonstrate the challenges of regioselective functional group introduction on the naphthalene ring, underscoring the value of simpler methylation strategies for this compound.
The presence of hydroxyl and methoxy groups influences the compound’s chemical reactivity and biological activity, making the purity and regioselectivity of synthesis critical for downstream applications.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-5,6-dimethoxy-2-naphthaldehyde.
Reduction: Formation of 4-hydroxy-5,6-dimethoxy-2-naphthalenemethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6-dimethoxy-, methyl ester involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors.
Comparison with Similar Compounds
4-Hydroxy-8-Iodo-5,7-Dimethoxy-2-Naphthalenecarboxylic Acid Methyl Ester (CAS 78395-63-8)
5,6,7-Trimethoxy-2-Naphthalenecarboxylic Acid Methyl Ester (CAS 23673-53-2)
- Structural Differences : Features three methoxy groups (positions 5, 6, 7) and lacks a hydroxyl group.
Molecular Data :
Molecular Formula Molecular Weight PSA C₁₅H₁₆O₅ 276.29 g/mol 53.99 Ų
Ethyl 4-Hydroxy-8-Methoxy-5-Methyl-2-Naphthoate (CAS 137932-77-5)
- Structural Differences : Ethyl ester (vs. methyl), methyl group at position 5, and methoxy at position 7.
- Impact on Properties : Ethyl ester may confer higher lipophilicity compared to methyl esters. Storage at -20°C suggests sensitivity to degradation .
Molecular Data :
Molecular Formula Molecular Weight C₁₅H₁₆O₄ 260.29 g/mol
Functional Group Modifications in Side Chains
6-Hydroxy-2-Naphthaleneacetic Acid Methyl Ester (CAS 91903-08-1)
- Structural Differences : Replaces the carboxylic acid with an acetic acid side chain.
Molecular Data :
Molecular Formula Molecular Weight C₁₃H₁₂O₃ 216.23 g/mol
6-Hydroxy-2-Naphthoic Acid (CAS 16712-64-4)
- Structural Differences: Carboxylic acid (non-esterified) at position 2.
- Impact on Properties : The free carboxylic acid group increases polarity (PSA: 57.53 Ų) and may limit blood-brain barrier penetration compared to esterified analogs .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester (commonly referred to as 4-HDMN) is an organic compound notable for its unique structural features and potential biological activities. With a molecular formula of and a molecular weight of approximately 262.26 g/mol, this compound is characterized by the presence of hydroxy and methoxy substituents on the naphthalene ring, which enhance its reactivity and solubility in various biological contexts .
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H14O5 |
| Molecular Weight | 262.26 g/mol |
| CAS Number | 1178511-92-6 |
The presence of a carboxylic acid methyl ester functional group increases its reactivity, making it a valuable intermediate in organic synthesis and potential therapeutic applications.
Biological Activity
Research indicates that 4-HDMN exhibits various biological activities, particularly in the context of cancer research and anti-inflammatory effects.
Anticancer Activity
Studies have shown that derivatives of naphthalene compounds, including 4-HDMN, may inhibit the growth of cancer cells. For instance, analogs targeting the Akt/NFκB signaling pathway have demonstrated effectiveness in reducing cell proliferation in prostate cancer models . The mechanisms involved include:
- Inhibition of Akt Kinase Activity : 4-HDMN has been observed to reduce levels of phosphorylated Akt, leading to decreased cell survival signals.
- Induction of Apoptosis : Treatment with 4-HDMN resulted in significant apoptotic effects on cancer cells, as evidenced by morphological changes and biochemical assays .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. Similar compounds have been shown to exhibit cytotoxicity against inflammatory cells without affecting non-tumorigenic cells, indicating a selective action that could be beneficial in therapeutic contexts .
Case Studies
Several studies have focused on the biological implications of compounds structurally related to 4-HDMN. Notably:
- Prostate Cancer Cell Studies : A study demonstrated that treatment with a curcumin derivative similar to 4-HDMN inhibited the growth of human prostate cancer cells without affecting normal fibroblasts. This suggests a targeted approach for cancer therapy while minimizing damage to healthy tissues .
- Cytotoxicity Assessments : Research involving various naphthalene derivatives has indicated that specific modifications can enhance or diminish cytotoxic effects, providing insights into how structural changes influence biological activity .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals distinct features that contribute to the biological activity of 4-HDMN:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester | C15H16O5 | Contains an ethyl ester group instead of a methyl group. |
| Methyl 4-hydroxy-5,8-dimethoxy-2-naphthoate | C15H16O5 | Different methoxy substitution on the naphthalene ring. |
| 4-Hydroxy-5,6,8-trimethoxy-2-naphthoic acid methyl ester | C15H18O6 | Features an additional methoxy group at position 8. |
The unique substitution pattern and functional groups present in 4-HDMN provide it with distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
